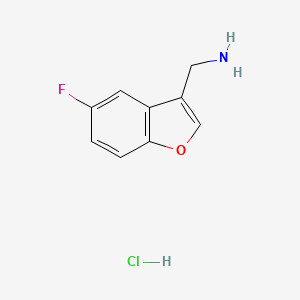

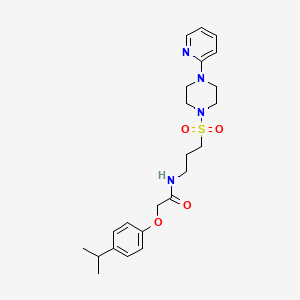

1-(2-(4-((3-氯吡啶-4-基)氧基)哌啶-1-基)-2-氧代乙基)-3-(4-甲氧基苯基)咪唑烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

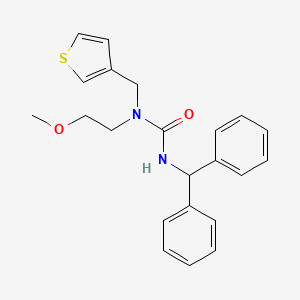

The compound "1-(2-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(4-methoxyphenyl)imidazolidin-2-one" is a chemically synthesized molecule that appears to be related to the class of imidazo[1,2-a]pyridines. These compounds have been studied for various biological activities, including their potential as antiulcer agents and their interaction with the central nervous system (CNS). The imidazo[1,2-a]pyridine core is a common feature in these studies, suggesting that the compound may also possess similar biological properties or synthetic challenges.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines typically involves the cyclization of aminopyridines with chloro ketones, as seen in the synthesis of 3-substituted imidazo[1,2-a]pyridines for antiulcer applications . The side chains are then elaborated to introduce various functional groups that may affect the biological activity of the compounds. In another study, the synthesis of 2-aryl-3-(benzamidomethyl and methoxy)-substituted imidazo[1,2-a]pyridines was reported, which involved the introduction of chloro and methoxy groups . These synthetic routes provide a foundation for understanding the potential synthetic pathway for the compound , which likely involves similar cyclization and functionalization steps.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is characterized by a fused ring system that includes an imidazole ring and a pyridine ring. The presence of substituents such as chloro, methoxy, and phenyl groups can influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets . The specific structure of the compound includes a 3-chloropyridinyl group and a 4-methoxyphenyl group, which may contribute to its unique chemical and biological properties.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions, including rearrangements and substitutions. For instance, isoxazolones substituted with a chloro-nitropyridine group can react with triethylamine to yield imidazo[1,2-a]pyridines and indoles . The presence of a 4-methoxyphenyl group can also lead to a mixture of products, indicating that the substituents on the imidazo[1,2-a]pyridine core can significantly influence the outcome of chemical reactions. The compound may similarly undergo reactions that are influenced by its substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines are determined by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and stability. For example, the presence of a methoxy group can increase the electron density on the aromatic ring, potentially affecting the compound's solubility in organic solvents . The chlorophenyl group may contribute to the lipophilicity of the compound, which could influence its ability to cross biological membranes . The specific physical and chemical properties of the compound would need to be determined experimentally, but its structure suggests it may share characteristics with the compounds described in the cited studies.

科学研究应用

抗阿尔茨海默病活性

合成了一系列类似于查询化合物的衍生物,并评估了其抗阿尔茨海默病活性。这些衍生物是基于主要用于阿尔茨海默病管理的先导化合物多奈哌齐设计的。值得注意的是,化合物 10b 和 18c 表现出优异的抗阿尔茨海默病活性 (Gupta, Ojha, Yadav, Pant, & Yadav, 2020)。

抗病毒和杀真菌活性

另一项研究合成了类似于查询化合物的化合物,并评估了其结构和生物活性。该化合物表现出良好的杀真菌和抗病毒活性,特别是对烟草花叶病毒 (Li, Fengyun, Zhu, Yu-Jiea, et al., 2015)。

抗惊厥特性

对具有类似于查询化合物结构的化合物的研究显示出作为抗惊厥药物的潜力。X 射线衍射数据和分子轨道计算被用来了解它们的结构和电子特性 (Georges, Vercauteren, Evrard, & Durant, 1989)。

杀虫活性

一项研究重点关注与查询化合物密切相关的二氢哌嗪类烟碱化合物,揭示了它们的杀虫特性。发现这些化合物是新烟碱类化合物中咪唑烷环系的生物等排体,表现出显着的杀虫活性 (Samaritoni, Demeter, Gifford, et al., 2003)。

抗癌和抗艾滋病毒特性

另一项研究合成了与查询化合物结构相似的衍生物,并评估了它们的抗癌和抗艾滋病毒特性。这些化合物在这些领域显示出潜力,还评估了抗菌活性 (Patel, Gor, Patel, et al., 2013)。

属性

IUPAC Name |

1-[2-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]-3-(4-methoxyphenyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN4O4/c1-30-17-4-2-16(3-5-17)27-13-12-26(22(27)29)15-21(28)25-10-7-18(8-11-25)31-20-6-9-24-14-19(20)23/h2-6,9,14,18H,7-8,10-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBDGDKNFRDQRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCC(CC3)OC4=C(C=NC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]prop-2-enamide](/img/structure/B3013479.png)

![4-(Tert-butyl)-2-[4-(tert-butyl)phenyl]-1,3-thiazole](/img/structure/B3013483.png)

![(3-{[1-(6-Chloro-4-methylpyridine-3-carbonyl)piperidin-4-yl]oxy}propyl)dimethylamine](/img/structure/B3013488.png)

![2,4-dichloro-N-[4-[[4-[(2,4-dichlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B3013493.png)